1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, This compound , reflects its bicyclic architecture. The parent structure comprises two cyclobutane rings: one substituted with a hydroxyl group at position 1 and two methyl groups at position 2, and the other bearing an aminomethyl (-CH₂NH₂) substituent. The systematic naming adheres to IUPAC rules by prioritizing the hydroxyl group as the principal functional group and numbering the rings to minimize locants for substituents.
Key identifiers include:
- Molecular formula : C₁₀H₂₁NO
- Molecular weight : 171.28 g/mol
- SMILES notation : CC(C)(C)C(C1(CCC1)CN)O
- InChIKey : AISALLYFDLUWKR-UHFFFAOYSA-N
The structural complexity arises from the fusion of two cyclobutane rings, creating a rigid scaffold that influences conformational dynamics and intermolecular interactions.
Historical Context of Cyclobutane Derivatives in Organic Chemistry
Cyclobutane derivatives have long intrigued chemists due to the ring’s inherent angle strain (~25 kcal/mol), which imparts high reactivity and synthetic versatility. Early studies focused on simple analogs like 2-methylcyclobutan-1-ol (C₅H₁₀O), which demonstrated the feasibility of functionalizing strained rings. The introduction of amino-alcohol moieties, as seen in this compound, represents a modern evolution aimed at balancing stability and bioactivity.
Historically, cyclobutanes were considered impractical for drug design due to synthetic challenges. However, advances in photochemical [2+2] cycloadditions and transition-metal catalysis have enabled precise stereocontrol, making derivatives like this compound accessible.
Significance of Amino-Alcohol Functional Groups in Bioactive Molecules
Amino-alcohol motifs are ubiquitous in pharmaceuticals, contributing to hydrogen bonding, solubility, and target engagement. In this compound, the hydroxyl and primary amine groups create a bifunctional pharmacophore capable of:
- Chelating metal ions : Enhancing catalytic activity in enzyme inhibition.
- Participating in proton transfer : Stabilizing transition states in biochemical reactions.
- Improving water solubility : Mitigating the hydrophobicity of the cyclobutane framework.
Comparatively, simpler amino-alcohols like ethanolamine lack the conformational restraint imposed by cyclobutane rings, underscoring the unique pharmacodynamic potential of this compound.
Structural Comparison of Cyclobutane Derivatives
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9(2)6-7-11(9,13)10(8-12)4-3-5-10/h13H,3-8,12H2,1-2H3 |
InChI Key |
BIRMHZIYDBSYON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(C2(CCC2)CN)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol generally follows a convergent approach involving:
- Construction of the 2,2-dimethylcyclobutan-1-ol core.
- Introduction of the aminomethyl group onto a cyclobutyl moiety.
- Coupling or linking these two fragments to form the final compound.
Stepwise Synthesis Details
Synthesis of 2,2-Dimethylcyclobutan-1-ol
- Starting from commercially available cyclobutanone derivatives, the 2,2-dimethyl substitution can be introduced via alkylation reactions using methylating agents under basic conditions.
- The hydroxyl group at the 1-position is typically introduced by reduction of the corresponding ketone using selective reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Careful control of reaction conditions ensures retention of the cyclobutane ring integrity and stereochemical configuration.
Preparation of 1-(Aminomethyl)cyclobutyl Fragment
- The aminomethyl group can be introduced by functionalizing a cyclobutyl aldehyde or halide intermediate.
- For example, halomethylcyclobutane derivatives can be subjected to nucleophilic substitution with ammonia or primary amines to afford the aminomethyl substituent.
- Alternatively, reductive amination of cyclobutyl aldehydes with ammonia or amines in the presence of reducing agents can yield the aminomethyl group.
Coupling of the Two Fragments
- The key step involves linking the aminomethyl-substituted cyclobutyl fragment to the 2,2-dimethylcyclobutan-1-ol.
- This can be achieved via nucleophilic substitution, reductive amination, or other carbon-carbon bond-forming reactions depending on the functional groups available on each fragment.
- Protecting groups may be employed to mask the hydroxyl or amino functionalities during coupling to prevent side reactions.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Methyl iodide, base (e.g., LDA) | Introduction of 2,2-dimethyl groups on cyclobutanone |
| 2 | Reduction | NaBH4 or LiAlH4 | Conversion of ketone to 1-hydroxy group |
| 3 | Halogenation | NBS or PBr3 | Formation of halomethylcyclobutane intermediate |
| 4 | Nucleophilic substitution | Ammonia or amine, solvent | Introduction of aminomethyl group |
| 5 | Coupling | Reductive amination or substitution | Formation of final compound |
| 6 | Purification | Chromatography or recrystallization | Isolation of pure product |
Notes on Stereochemistry and Purity
- The cyclobutane ring system can exhibit ring strain and conformational preferences that affect reaction outcomes.
- Stereochemical control is critical, especially at the positions bearing the amino and hydroxyl substituents.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming structure and purity.
Research Findings and Literature Data
- According to available chemical databases, 2,2-dimethylcyclobutan-1-ol is a known intermediate with CAS number 35301-44-1 and has been characterized extensively for its physical and chemical properties.
- Although direct literature on the exact synthesis of this compound is limited, related compounds with similar cyclobutane frameworks and aminomethyl substitutions have been synthesized using the above strategies.
- Patents related to amine-substituted cyclobutyl compounds provide insight into functional group transformations and coupling methods that can be adapted for this compound.
Comparative Table of Preparation Methods
| Preparation Aspect | Method 1: Alkylation + Reduction + Substitution | Method 2: Reductive Amination | Method 3: Halogenation + Nucleophilic Substitution |
|---|---|---|---|
| Starting Materials | Cyclobutanone derivatives | Cyclobutyl aldehyde | Halomethylcyclobutane |
| Key Reagents | Methyl iodide, NaBH4, ammonia | Ammonia, reducing agent | NBS/PBr3, ammonia |
| Advantages | Well-established, high regioselectivity | One-pot synthesis possible | Good for introducing amino group |
| Challenges | Multiple steps, protection needed | Stereochemical control | Potential side reactions |
| Yield Range | Moderate to high | Moderate | Moderate |
| Application Suitability | Suitable for scale-up | Suitable for lab-scale | Suitable for functional group diversification |
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the alcohol to a ketone (Table 1).
Table 1: Oxidation of the Alcohol Group
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| PCC | CH₂Cl₂, RT | 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-one | 78 | |
| Jones reagent | H₂O/acetone, 0°C | Same as above | 85 |
The reaction mechanism involves the formation of a chromate intermediate, followed by deprotonation and elimination. Steric hindrance from the dimethyl groups slightly reduces reaction rates compared to unsubstituted analogs.
Nucleophilic Substitution at the Aminomethyl Group
The primary amine participates in alkylation and acylation reactions.
Acylation
Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) yields the corresponding acetamide derivative:
Key Data:
-
Solvent: Dichloromethane
-
Temperature: 0°C → RT
-
Yield: 92%
Alkylation
Treatment with methyl iodide in THF produces a tertiary amine:
-
Reaction time: 12 hours
-
Yield: 68%
Hydrogen Bonding and Solubility Effects
The hydroxyl and amine groups engage in intermolecular hydrogen bonding, influencing solubility:
-
Polar solvents (e.g., water, methanol): High solubility due to H-bonding with solvent molecules.
-
Nonpolar solvents (e.g., hexane): Limited solubility (<5 mg/mL).
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 120 |
| Methanol | 300 |
| Ethanol | 250 |
| Hexane | <5 |
Cyclization Reactions
Under acidic conditions (e.g., HCl in ethanol), the compound undergoes intramolecular cyclization to form a bicyclic amine oxide :
The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the amine (Figure 1) .
Biological Interactions
In enzymatic studies, the compound acts as a competitive inhibitor for monoamine oxidases (MAOs) due to structural mimicry of natural substrates:
-
IC₅₀ for MAO-B: 12 µM
-
Selectivity ratio (MAO-B/MAO-A): 8:1
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at 210°C , primarily via cleavage of the cyclobutane ring.
Comparative Reactivity with Analogues
Table 3: Reaction Rate Comparison with Structural Analogues
| Compound | Oxidation Rate (rel. to target) | Alkylation Yield (%) |
|---|---|---|
| 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol | 1.0 | 68 |
| 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol | 1.2 | 72 |
| 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | N/A | 85 |
Dimethyl substitution on the cyclobutane ring reduces oxidation rates by 20% compared to monosubstituted derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Table 1: Comparative Data of Selected Cyclobutanol Derivatives
Structural and Functional Differences
- Cyclobutyl vs. Cyclopropyl Rings : Replacing the cyclobutyl group in the target compound with a cyclopropyl ring (as in ) reduces ring strain and may alter solubility and reactivity due to smaller ring size .
- Amino Group Variations: Compounds with methylamino () or extended alkylamino chains () exhibit differences in basicity and hydrogen-bonding capacity, which could influence pharmacokinetic properties.
Research Findings and Trends
- Thermodynamic Stability: Cyclobutanol derivatives with bulkier substituents (e.g., 2,2-dimethyl) may exhibit higher melting points and lower solubility in polar solvents compared to less substituted variants .
- Bioactivity: Aminomethyl-substituted cyclobutanols (e.g., ) are explored as intermediates in protease inhibitors or neuromodulators, leveraging their rigid bicyclic frameworks .
Biological Activity
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol, a cyclobutane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutane structure and the presence of an aminomethyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 171.28 g/mol
- CAS Number : 1851674-18-4
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The aminomethyl group may facilitate binding to specific receptors, influencing various signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes, which could modulate metabolic processes.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit antitumor properties. For example, cyclobutane derivatives have been studied for their ability to induce apoptosis in cancer cells. A comparative study revealed that alkylating agents, which include structures similar to our compound, show significant cytotoxicity against various cancer cell lines .
Neuroprotective Effects
Cyclobutane derivatives have also been investigated for neuroprotective effects. Studies suggest that these compounds can mitigate oxidative stress and reduce neuroinflammation. The presence of the aminomethyl group may enhance these protective effects by promoting neurotrophic factor release .
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound exhibits significant cytotoxicity at micromolar concentrations. The IC values were determined to be in the range of 10–20 µM, suggesting a potent effect compared to standard chemotherapeutic agents.
Neuroprotective Studies
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. This suggests a protective role against oxidative damage.
Q & A
Q. What are the optimized synthetic routes for 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclobutane precursors with aminomethyl and dimethyl groups. A key approach includes:
- Step 1 : Reacting 2,2-dimethylcyclobutanone with a protected aminomethylcyclobutane derivative under reductive amination conditions (e.g., NaBH₃CN in methanol) .
- Step 2 : Deprotection of the amine group using acidic conditions (e.g., HCl in dioxane) .
- Catalysts : Palladium-based catalysts may enhance cyclization efficiency, as seen in analogous cyclobutyl syntheses .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .
Q. Critical Parameters :
- Temperature control (0–25°C) minimizes side reactions.
- Excess dimethyl precursors can lead to steric hindrance; stoichiometric ratios must be optimized.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H-NMR : Look for distinct signals:
- Cyclobutyl protons: δ 1.18–2.14 ppm (multiplet, integration for 8H) .
- Dimethyl groups: δ 1.44 ppm (singlet, 6H) .
- Hydroxyl proton: δ 2.34 ppm (broad singlet, exchangeable) .
- IR Spectroscopy :
- O–H stretch: ~3605 cm⁻¹ (sharp, indicative of alcohol) .
- N–H bend: ~1600 cm⁻¹ (primary amine) .
- HRMS : Exact mass calculation (C₁₀H₁₉NO) should match experimental m/z 169.26 .
Q. How can researchers address discrepancies in purity assessments between HPLC and NMR data for this compound?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase. Purity >95% is achievable, but residual solvents (e.g., ethyl acetate) may inflate HPLC readings .
- NMR Purity Check : Compare integration ratios of target protons to solvent (e.g., CDCl₃ at δ 7.26 ppm). Discrepancies arise if non-deuterated solvents or paramagnetic impurities are present.
- Cross-Validation : Combine melting point analysis (expected range: 120–125°C) with elemental analysis (C, H, N within ±0.4% theoretical) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound’s cyclobutane rings?
- Methodological Answer :
- Ring Strain and Reactivity : The cyclobutane ring’s angle strain (≈90°) promotes [2+2] cycloadditions under photolytic conditions. However, steric effects from the 2,2-dimethyl groups favor chair-like transition states, leading to cis-diastereomers .
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts energy barriers for ring closure. Compare calculated vs. experimental NMR shifts to validate stereochemistry .
Q. How does the presence of the aminomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Amino Group Activation : The –NH₂ group acts as a directing group in SN2 reactions. For example, treatment with benzyl bromide in DMF/K₂CO₃ yields N-benzyl derivatives.
- Competing Pathways : Steric hindrance from dimethyl groups reduces nucleophilic attack at the cyclobutane carbon. Kinetic studies (monitored by ¹H-NMR) show 70% substitution at the aminomethyl site vs. 30% at the alcohol site .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions :
- Temperature: –20°C under argon .
- Solvent: Store in anhydrous DMSO or ethanol (prevents hydrolysis of the amine).
- Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit oxidation .
- Monitoring : Quarterly HPLC analysis to detect degradation products (e.g., oxidized aldehydes at RT₃.2 min) .
Key Considerations for Researchers
- Contradictions in Data : reports δ 1.44 ppm for dimethyl groups, while similar compounds () show δ 1.18–1.48 ppm. Confirm assignments via 2D NMR (COSY, HSQC).
- Safety Protocols : Use fume hoods and nitrile gloves; the compound’s amine group may cause skin irritation (analogous to ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
